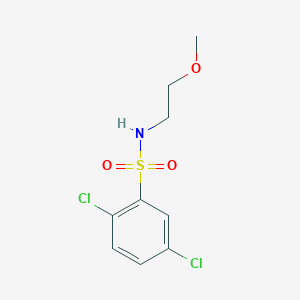
2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as DCMES and has been widely used in scientific research due to its unique properties. In
作用機序
DCMES inhibits carbonic anhydrase IX by binding to its active site. This prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. As a result, the pH of the tumor microenvironment decreases, which inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
DCMES has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and renal cancer cells. DCMES has also been shown to decrease the pH of the tumor microenvironment, which inhibits the growth and metastasis of cancer cells. Additionally, DCMES has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
DCMES has several advantages for lab experiments. It is a selective inhibitor of carbonic anhydrase IX and has been shown to have anticancer properties. DCMES is also stable under physiological conditions and can be easily synthesized. However, DCMES has some limitations. It has poor solubility in water, which limits its use in aqueous solutions. DCMES also has low bioavailability, which limits its use in vivo.
将来の方向性
There are several future directions for the use of DCMES in scientific research. One direction is to develop more potent and selective inhibitors of carbonic anhydrase IX. Another direction is to investigate the use of DCMES in combination with other anticancer agents. Additionally, the use of DCMES in imaging and diagnosis of cancer is an area of future research.
Conclusion
In conclusion, 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its ability to inhibit carbonic anhydrase IX. DCMES has several advantages for lab experiments, including its selective inhibition of carbonic anhydrase IX and its stability under physiological conditions. However, DCMES also has some limitations, including its poor solubility in water and low bioavailability. There are several future directions for the use of DCMES in scientific research, including the development of more potent and selective inhibitors of carbonic anhydrase IX and the investigation of its use in combination with other anticancer agents.
合成法
DCMES can be synthesized by reacting 2,5-dichlorobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at room temperature. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
DCMES has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. DCMES has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes DCMES a potential anticancer agent.
特性
製品名 |
2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide |
|---|---|
分子式 |
C9H11Cl2NO3S |
分子量 |
284.16 g/mol |
IUPAC名 |
2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-15-5-4-12-16(13,14)9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3 |
InChIキー |
DKSYESGSFSYBCV-UHFFFAOYSA-N |
SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
正規SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
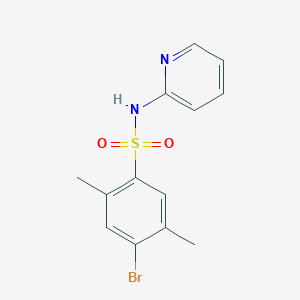
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
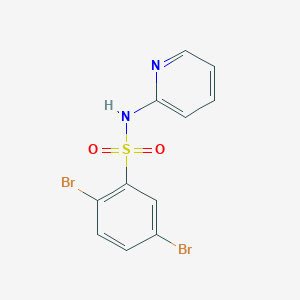
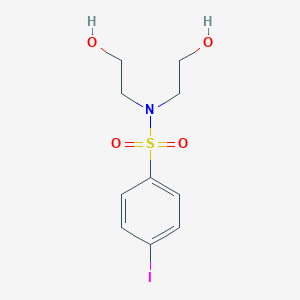
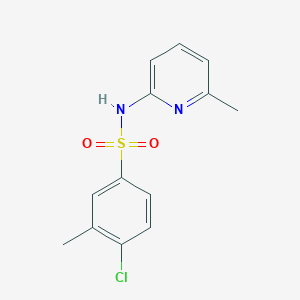
![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)
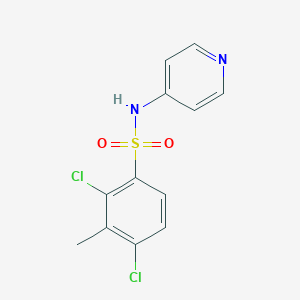
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)
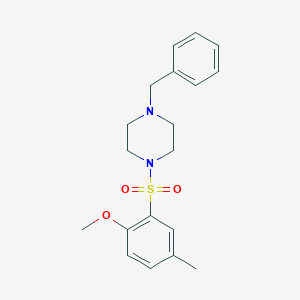
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)